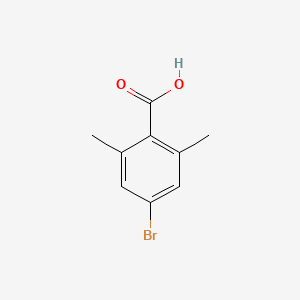

4-溴-2,6-二甲基苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2,6-dimethylbenzoic acid involves multi-step reactions and the use of various reagents to introduce functional groups and structural modifications. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a similar bromo and methyl substitution pattern on the aromatic ring, was achieved through a sequence of reactions starting from p-toluidine, followed by oxidation and bromination steps, resulting in a 23.1% overall yield . Another related compound, 1-(2,6-Dimethyl-4-bromophenyl)imidazole, was synthesized using an improved Debus-Radziszewsk method, starting from 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride, with a yield of 34% .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2,6-dimethylbenzoic acid can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), as demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline . Additionally, density functional theory (DFT) calculations and X-ray diffraction analysis can be employed to predict and confirm the molecular geometry, as seen in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .

Chemical Reactions Analysis

The reactivity of bromo and methyl-substituted aromatic compounds can be explored through various chemical reactions. For example, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one led to the formation of mono- and dibromo derivatives, showcasing the influence of reaction conditions on the substitution pattern . Nitration reactions of benzo[b]thiophen derivatives have also been studied, revealing the formation of multiple nitro-substituted products depending on the starting material and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and methyl-substituted aromatic compounds can be inferred from their spectroscopic data and reactivity. The solubility, melting points, and stability can be affected by the presence of these substituents. For instance, the vibrational properties of a compound can be studied using IR spectroscopy, and the electronic properties can be analyzed through frontier molecular orbitals and molecular electrostatic potentials, as done for the triazoloquinazolinone derivative . The crystal structure and intermolecular interactions, which are crucial for understanding the solid-state properties, can be analyzed using X-ray crystallography and Hirshfeld surface analysis .

科学研究应用

代谢途径和毒性研究

- 相关化合物的代谢途径:Carmo等人(2005年)的研究探讨了与4-溴-2,6-二甲基苯甲酸密切相关的一种精神药物的代谢,提供了关于其代谢途径和可能的毒性效应的见解。这项研究对于理解不同物种(包括人类(Carmo et al., 2005))中类似化合物的生化处理过程至关重要。

晶体学和分子相互作用

- 晶体结构中的卤素键合:Raffo等人(2016年)对相关化合物4-溴-3,5-二(甲氧基)苯甲酸的研究揭示了涉及Br…Br类型II卤素键的分子相互作用和晶体结构的见解。这项研究有助于理解4-溴-2,6-二甲基苯甲酸和类似分子的结构特征(Raffo et al., 2016)。

抗菌和抗癌活性

- 抗菌和抗癌性能:Aravind等人(2014年)对类似化合物2-羟基-4-甲氧基-3,6-二甲基苯甲酸的研究突出了其显著的抗菌和抗癌活性。这项研究指向了相关化合物(如4-溴-2,6-二甲基苯甲酸)在开发新药物方面的潜在用途(Aravind et al., 2014)。

抗氧化性能

- 抗氧化活性评估:Queiroz等人(2007年)对2,3-二甲基苯并[b]噻吩衍生物进行的研究评估了其抗氧化性能,这些衍生物在结构上可能与4-溴-2,6-二甲基苯甲酸有关。这项研究为评估类似化合物的抗氧化能力奠定了基础(Queiroz et al., 2007)。

合成和表征

- 合成技术:各种研究集中在合成与4-溴-2,6-二甲基苯甲酸在结构上相似的化合物,例如Cheng Lin(2013年)对2-氨基-4,5-二甲基苯甲酸的研究。这些研究对于理解可应用于4-溴-2,6-二甲基苯甲酸及其衍生物的合成途径至关重要(Cheng Lin, 2013)。

安全和危害

The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .

属性

IUPAC Name |

4-bromo-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZAABLAECNINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474760 | |

| Record name | 4-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethylbenzoic acid | |

CAS RN |

74346-19-3 | |

| Record name | 4-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。